molecular formula C19H22BrNO4S2 B10788364 [(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

Cat. No.: B10788364
M. Wt: 475.4 g/mol
InChI Key: DQHNAVOVODVIMG-XPLMEEORSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiotropium-d3 (bromide) involves the incorporation of deuterium atoms into the Tiotropium bromide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of solid-phase extraction and high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods

Industrial production of Tiotropium-d3 (bromide) follows similar principles as its non-deuterated counterpart, with additional steps to ensure the incorporation of deuterium. This involves the use of specialized equipment and reagents to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Tiotropium-d3 (bromide) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Properties

Molecular Formula

C19H22BrNO4S2

Molecular Weight

475.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;/i1D3;/t11?,12-,13+,16-,17+,20?;

InChI Key

DQHNAVOVODVIMG-XPLMEEORSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]

Origin of Product

United States

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